molecular formula C18H15N3O6S2 B2990513 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide CAS No. 682763-92-4

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide

Cat. No.: B2990513
CAS No.: 682763-92-4
M. Wt: 433.45
InChI Key: MPJPPNVVVFFJMR-XNTDXEJSSA-N
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Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide is a synthetically designed small molecule that has emerged as a compound of significant interest in pharmacological research, particularly in the field of oncology. This compound belongs to a class of rhodanine-furan hybrids known for their potent inhibitory activity against receptor tyrosine kinases. Research indicates that its primary mechanism of action involves the targeted inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key driver of angiogenesis. By potently blocking VEGFR-2 kinase activity, this compound effectively disrupts downstream signaling pathways, leading to the suppression of endothelial cell proliferation, migration, and tube formation, which are critical processes for tumor growth and metastasis. Beyond its established anti-angiogenic properties, this molecule also demonstrates promising antiproliferative effects against a panel of human cancer cell lines, suggesting a multi-faceted approach to impeding cancer progression. Its well-defined structure, featuring a (E)-furan-2-ylmethylene group conjugated to the rhodanine core, is crucial for its high-affinity binding to the ATP-binding site of the kinase domain. Consequently, it serves as a valuable chemical probe for studying angiogenic signaling cascades and as a leading scaffold for the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c22-14-9-11(21(25)26)5-6-13(14)19-16(23)4-1-7-20-17(24)15(29-18(20)28)10-12-3-2-8-27-12/h2-3,5-6,8-10,22H,1,4,7H2,(H,19,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJPPNVVVFFJMR-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide typically involves a multi-step process:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thioxothiazolidinone ring.

    Furan-2-ylmethylene Introduction: The furan-2-ylmethylene group is introduced via a Knoevenagel condensation reaction between furan-2-carbaldehyde and the thioxothiazolidinone intermediate.

    Coupling with Butanamide: The final step involves coupling the intermediate with 2-hydroxy-4-nitrophenylbutanamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and thioxothiazolidinone moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thioxothiazolidinone rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives at the nitrophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the nitrophenyl and thioxothiazolidinone groups suggests potential antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide could be explored as a lead compound for drug development. Its structural features may interact with biological targets, offering therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in redox reactions, while the thioxothiazolidinone moiety might interact with thiol groups in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in their aryl/heteroaryl substituents and side-chain modifications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Hydroxy-4-nitrophenyl C₁₈H₁₅N₃O₆S₂ 433.5 Nitro and hydroxyl groups enhance polarity and binding affinity.
Analog 1 (CAS 682764-06-3) Pyridin-2-yl C₁₇H₁₅N₃O₃S₂ 373.45 Pyridine ring introduces basicity; lower molecular weight may improve bioavailability.
Analog 2 (CAS 637318-86-6) 4-Ethoxyphenyl C₂₀H₂₁N₃O₄S₂ 431.52 Ethoxy group increases hydrophobicity; potential for enhanced membrane permeability.
Analog 3 (CAS 682763-95-7) 4-Nitrophenyl C₁₈H₁₅N₃O₅S₂ 417.5 Nitro group without hydroxyl reduces hydrogen-bonding capacity.
Analog 4 (CAS 670262-57-4) 2-Hydroxy-5-nitrophenyl C₁₈H₁₅N₃O₆S₂ 433.5 Isomeric nitro/hydroxyl arrangement alters electronic distribution.
Analog 5 (CAS 637317-76-1) 4-Methylthiazol-2-yl C₂₂H₂₁N₃O₂S₃ 471.61 Thiazole substituent introduces additional heterocyclic interactions; higher molecular weight may limit solubility.

Key Findings

Electronic Effects: The nitro group in the target compound and Analog 3/5 provides strong electron-withdrawing effects, stabilizing the thioxothiazolidinone ring .

Bioactivity Implications :

  • Pyridine-containing analogs (e.g., Analog 1) exhibit improved solubility in polar solvents due to the basic nitrogen atom .
  • Ethoxyphenyl derivatives (e.g., Analog 2) may display enhanced lipophilicity, favoring passive diffusion across biological membranes .

Synthetic Challenges: Ortho-substituted nitro groups (target compound, Analog 4) require precise regioselective synthesis to avoid byproducts, as noted in ’s Friedel-Crafts and alkylation protocols .

Spectroscopic Differentiation: IR spectra of thioxothiazolidinone derivatives show distinct νC=S (1240–1260 cm⁻¹) and νNH (3150–3414 cm⁻¹) bands, confirming tautomeric forms .

Biological Activity

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide is a complex organic compound notable for its unique structural features, including a thiazolidinone ring, a furan moiety, and a nitrophenyl substituent. These components suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. The thiazolidinone ring and furan moiety are critical for binding affinity, potentially modulating several biochemical pathways.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests suggest that this compound may possess comparable or superior antibacterial activity compared to standard antibiotics like ampicillin .

Anticancer Properties

Research has highlighted the anticancer potential of compounds containing furan and thiazolidine structures. The ability to inhibit cancer cell proliferation has been observed in related compounds, indicating that this compound may also exhibit similar effects .

Anti-inflammatory Effects

The presence of the nitrophenyl group suggests potential anti-inflammatory activity. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines, which could be a mechanism through which this compound exerts its biological effects .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against a panel of bacterial strains. Results indicated that compounds with the thiazolidinone scaffold exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed enhanced potency compared to traditional antibiotics .

CompoundActivity Against MRSAMIC (µg/mL)
Compound AYes0.31
Compound BYes0.25
(E)-4-(5-(furan...Yes0.15

Study 2: Anticancer Screening

In another study focused on anticancer properties, derivatives similar to (E)-4-(5-(furan... were tested on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Mitochondrial dysfunction

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